ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate
Overview
Description
Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring fused with a phenylpropanoate moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors.
Reduction of Nitro Group: The nitro group in the intermediate can be reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formation of Phenylpropanoate Moiety: The phenylpropanoate moiety can be introduced through esterification reactions involving phenylpropanoic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate can be compared with other benzofuran derivatives:
Ethyl 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate: Similar structure but with bromine substituents, which may alter its biological activity.
Ethyl 5-nitrobenzofuran-2-carboxylate: Contains a nitro group, which can be reduced to an amino group for further functionalization.
Benzofuran-based lead compounds: Various benzofuran derivatives are studied for their diverse pharmacological activities.
This compound stands out due to its unique combination of a benzofuran ring and a phenylpropanoate moiety, which may confer distinct biological properties .
Properties
Molecular Formula |
C19H20O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate |
InChI |
InChI=1S/C19H20O3/c1-2-21-19(20)17(15-6-4-3-5-7-15)13-14-8-9-18-16(12-14)10-11-22-18/h3-9,12,17H,2,10-11,13H2,1H3 |
InChI Key |
LZGRUAIWCZLPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=C(C=C1)OCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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